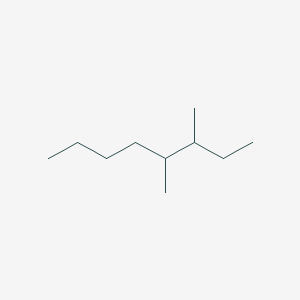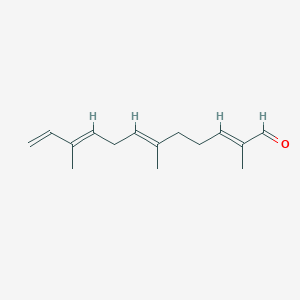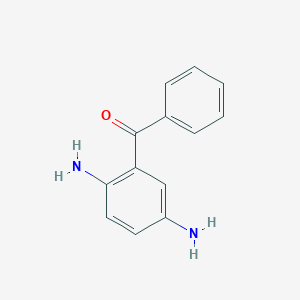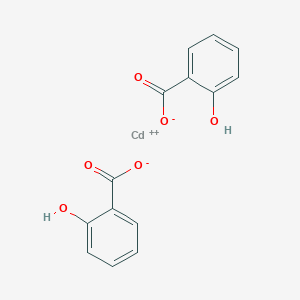
3,4-Dimethyloctane
Descripción general
Descripción
3,4-Dimethyloctane is an organic compound with the molecular formula C10H22 . It is an alkane, a type of hydrocarbon where all the carbon-carbon bonds are single bonds . The IUPAC name for this compound is 3,4-dimethyloctane .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyloctane consists of a chain of ten carbon atoms, with two methyl groups attached to the third and fourth carbon atoms . The InChI representation of the molecule is InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 .
Physical And Chemical Properties Analysis
3,4-Dimethyloctane has a molecular weight of 142.28 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 142.172150702 g/mol . The topological polar surface area of the compound is 0 Ų . The heavy atom count of the compound is 10 .
Aplicaciones Científicas De Investigación
Thermophysical Property Research
3,4-Dimethyloctane is extensively used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables provide critically evaluated thermodynamic property data for this compound, which is crucial for understanding its behavior under different temperatures and pressures . This data is vital for designing processes in chemical engineering and related fields.
Organic Chemistry and Synthesis
In organic chemistry, 3,4-Dimethyloctane serves as a model compound to study branched alkanes’ structure and reactivity . Its molecular structure helps in understanding the steric effects and the stability of carbocations during organic synthesis.
Industrial Applications
The compound’s properties make it a candidate for use as a specialty solvent or a synthetic intermediate in industrial applications. Its boiling point and non-polar nature could be exploited in processes requiring specific solvent characteristics .
Pharmaceutical Industry
Biocatalytic methods for synthesizing optically pure vic-halohydrins, which are valuable building blocks for natural products and pharmaceuticals, have shown interest in compounds like 3,4-Dimethyloctane. These methods can lead to more efficient and environmentally friendly synthesis routes for drug production .
Environmental Impact Studies
Research into the environmental impact of hydrocarbons includes compounds like 3,4-Dimethyloctane. Understanding its behavior in the environment, such as degradation pathways and potential toxicity, is essential for assessing ecological risks .
Material Science
In material science, the thermodynamic data of 3,4-Dimethyloctane can be used to predict the material properties of new synthetic polymers and composites. Its molecular interactions and stability play a role in determining the physical properties of materials .
Biochemistry Research
3,4-Dimethyloctane’s structure is used in biochemistry to understand lipid membranes’ fluidity and permeability. Its branched-chain structure can mimic certain aspects of complex biological lipids .
Analytical Chemistry
In analytical chemistry, 3,4-Dimethyloctane can be used as a standard or reference compound in gas chromatography and mass spectrometry. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .
Propiedades
IUPAC Name |
3,4-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871245 | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyloctane | |
CAS RN |
15869-92-8 | |
| Record name | Octane, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?
A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)


![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
